molecular formula C6H12ClF2NS B6214379 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride CAS No. 2731007-50-2

3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride

Cat. No. B6214379
CAS RN: 2731007-50-2
M. Wt: 203.7
InChI Key:
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Description

3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride, also known as 3,3-DFCA, is a cyclic sulfonamide compound with a wide range of applications in scientific research. It is a synthetic compound that is typically used as an intermediate in the synthesis of other compounds, as a reagent in organic synthesis, and as a starting material in the preparation of other compounds. 3,3-DFCA has also been explored for its potential applications in drug development, biochemistry, and physiology.

Scientific Research Applications

3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of other compounds, as a reagent in organic synthesis, and as a starting material in the preparation of other compounds. 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride has also been explored for its potential applications in drug development, biochemistry, and physiology. In drug development, it has been used to study the effects of different drugs on various systems. In biochemistry, it has been used to study the structure and function of proteins, enzymes, and other molecules. In physiology, it has been used to study the effects of various hormones and other substances on the body.

Mechanism of Action

The mechanism of action of 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride is not fully understood. However, it is believed that the compound interacts with various molecules in the body, including proteins, enzymes, and hormones. It is thought to interact with these molecules by binding to them and altering their structure and/or function. This interaction can lead to changes in the activity of the molecules, which can then lead to changes in the body’s physiology.
Biochemical and Physiological Effects
3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride has been studied for its potential effects on the body. In animal studies, it has been found to have an inhibitory effect on certain enzymes, such as the enzyme acetylcholinesterase. Inhibition of this enzyme can lead to increased levels of acetylcholine in the body, which can have a variety of effects on the body, including increased muscle contraction, increased alertness, and increased memory formation. 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride has also been found to have an inhibitory effect on certain hormones, such as cortisol. Inhibition of this hormone can lead to decreased levels of stress, which may have beneficial effects on the body.

Advantages and Limitations for Lab Experiments

3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride has several advantages for use in lab experiments. It is a relatively stable compound, so it is easy to store and handle. It is also relatively inexpensive, so it is cost-effective for use in experiments. Additionally, it is a relatively simple compound, so it is relatively easy to synthesize and manipulate.
However, there are also some limitations to using 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride in lab experiments. It is a relatively new compound, so there is still much to be learned about its properties and effects. Additionally, it can be difficult to control the concentration of the compound in experiments, as it is easily degraded in the presence of other compounds or in the presence of light.

Future Directions

There are a number of potential future directions for 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride research. One potential direction is to further explore its potential applications in drug development. This could involve studying the effects of 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride on different systems, such as the cardiovascular and nervous systems. Additionally, further research could be done to determine the optimal concentrations of 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride for different applications, as well as to develop methods for more efficient and cost-effective synthesis of the compound.
Another potential direction for 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride research is to explore its potential applications in biochemistry and physiology. This could involve studying its effects on different proteins, enzymes, and hormones, as well as its potential effects on the body as a whole. Additionally, further research could be done to determine the optimal concentrations of 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride for different applications, as well as to develop methods for more efficient and cost-effective synthesis of the compound.
Finally, further research could be done to explore the potential applications of 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride in other fields, such as materials science and nanotechnology. This could involve studying the properties of 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride and its potential applications in the development of new materials and nanostructures. Additionally, further research could be done to determine the optimal concentrations of 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride for different applications, as well as to develop methods for more efficient and cost-effective synthesis of the compound.

Synthesis Methods

3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride can be synthesized using a variety of methods, including acylation, nucleophilic substitution, and alkylation. Acylation is the most common method for preparing 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride, as it is a simple and efficient way to produce the compound. In this method, a carboxylic acid is reacted with an amine to form an amide and a salt. This reaction is typically carried out under acidic conditions, such as hydrochloric acid, and is followed by a workup step to isolate the desired product. Nucleophilic substitution is another common method for synthesizing 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride, which involves the reaction of a nucleophile with an electrophile to form a new compound. Alkylation is also a viable method for synthesizing 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride, which involves the reaction of an alkyl halide with a nucleophile to form a new compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride involves the reaction of 3,3-difluorocyclobutanone with methyl mercaptan followed by reduction with lithium aluminum hydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "3,3-difluorocyclobutanone", "methyl mercaptan", "lithium aluminum hydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3,3-difluorocyclobutanone is reacted with methyl mercaptan in the presence of a base such as sodium hydroxide to form 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-one.", "Step 2: The resulting intermediate is then reduced with lithium aluminum hydride to form 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-ol.", "Step 3: The final step involves the reaction of the alcohol with hydrochloric acid to form the hydrochloride salt of 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine." ] }

CAS RN

2731007-50-2

Molecular Formula

C6H12ClF2NS

Molecular Weight

203.7

Purity

95

Origin of Product

United States

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